白霉素

描述

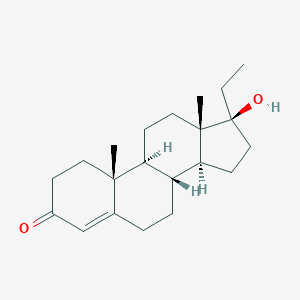

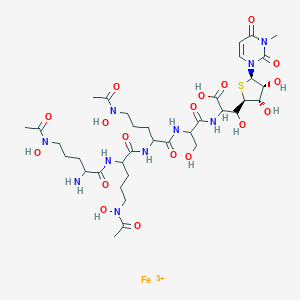

Albomycins are natural antibiotics produced by Gram-positive Actinomyces subtropicus bacteria . They exist as iron complexes in nature . The most abundant forms of albomycin are δ1, δ2, and ε . All albomycin structures are sequences of six modified amino acids . These antibiotics have shown activity against specific Gram-negative and Gram-positive pathogens .

Molecular Structure Analysis

All albomycin structures are sequences of six modified amino acids . The most abundant forms of albomycin are δ1, δ2, and ε . They differ only in the C4 substituent on the nucleobase .Chemical Reactions Analysis

The siderophore moiety serves as a vehicle to deliver albomycins into bacterial cells via a “Trojan horse” strategy . The results revealed that the C4 substituent on the nucleobase in albomycin plays an essential role in their antibacterial activity .科学研究应用

抗菌特性和作用机制

白霉素因其抗菌特性而受到认可,尤其是在靶向革兰氏阴性和革兰氏阳性病原体方面。一篇详细的综述强调了由于常见细菌病原体中抗菌素耐药性的增加,白霉素重新受到关注。它被认为是这些耐药细菌引起感染的替代治疗选择,补充了传统使用的药剂。白霉素独特的作用机制涉及抑制细菌 DNA 合成,使其成为对抗抗生素耐药性的潜在候选者。值得注意的是,白霉素已被有效地用于各种全身感染,研究强调了其在血清、软组织、肺、骨、脑脊液和心脏瓣膜等组织中的良好分布 (Falagas 等人,2008 年)。

抗肿瘤特性

对白霉素抗肿瘤特性的探索是实质性的。该化合物属于超强抗肿瘤抗生素家族,包括 CC-1065、杜卡霉素和矢他霉素。由于其作用方式和在设计新的抗癌疗法中的潜力,这些药物引起了极大的兴趣。白霉素及其类似物通过在腺嘌呤的 N3 位小沟中序列选择性烷基化双链 DNA 来发挥作用。研究强调了化学合成在理解白霉素结构及其对生物活性的影响方面的重要性,这可以导致开发出新的潜在先导化合物用于癌症治疗。白霉素的生物偶联和前药形成也是研究领域,突出了其作为治疗剂在临床应用中的潜力 (Ghosh 等人,2009 年)。

作用机制

Albomycins function as specific inhibitors of seryl-tRNA synthetases . They exhibit potent antimicrobial activities against both Gram-negative and Gram-positive bacteria, including many clinical pathogens . Albomycins are called “Trojan horse” compounds because bacteria sense that their iron-binding region is safe to ingest. Once inside, the sulfur-containing region (the “warhead”) inhibits the organism’s action .

未来方向

Albomycins are promising drug candidates for the treatment of various bacterial infections, especially those caused by multidrug-resistant pathogens . The systematic SAR study suggested that albomycin δ2 is the most promising candidate for further clinical drug development . Future directions include the design of novel albomycin-derived antimicrobial agents and the development of next-generation siderophore–antibiotics with enhanced activity .

属性

IUPAC Name |

2-[[2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58N10O18S.Fe/c1-17(48)44(62)12-5-8-20(37)30(55)38-21(9-6-13-45(63)18(2)49)31(56)39-22(10-7-14-46(64)19(3)50)32(57)40-23(16-47)33(58)41-25(35(59)60)26(52)29-27(53)28(54)34(65-29)43-15-11-24(51)42(4)36(43)61;/h11,15,20-23,25-29,34,47,52-54,62-64H,5-10,12-14,16,37H2,1-4H3,(H,38,55)(H,39,56)(H,40,57)(H,41,58)(H,59,60);/q;+3/t20?,21?,22?,23?,25?,26?,27-,28+,29+,34+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZHMVWHFMFIEG-ZYBDUZOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C([C@@H]1[C@H]([C@H]([C@@H](S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58FeN10O18S+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1006.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Albomycin | |

CAS RN |

1414-39-7 | |

| Record name | Albomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001414397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)

![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)

![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)

![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)

![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)